High-Resolution NMR Characterization of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: An In-Depth Technical Guide
High-Resolution NMR Characterization of 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine: An In-Depth Technical Guide
Executive Summary & Pharmacological Context
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged pharmacophore in modern oncology and medicinal chemistry. It is frequently deployed as a highly efficient hinge-binding motif in the design of potent kinase inhibitors, most notably targeting Anaplastic Lymphoma Kinase (ALK) [1] and Fibroblast Growth Factor Receptors (FGFR) [2].
The functionalization of this core to yield 3-Isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine introduces significant electronic and steric complexities. The 5-nitro group serves as a powerful electron-withdrawing moiety, while the 3-isopropyl group provides steric bulk and weak electron donation. For researchers and drug development professionals, rigorous structural elucidation of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control checkpoint before downstream cross-coupling or reduction reactions.
Structural Elucidation & Electronic Causality
The precise 1 H and 13 C NMR chemical shifts of 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine are dictated by a complex interplay of mesomeric (-M), inductive (-I/+I), and anisotropic effects. Understanding the causality behind these shifts is essential for accurate spectral interpretation.
-
The Pyridine Ring (H-4 and H-6): The 5-nitro group exerts a profound electron-withdrawing effect (-I, -M) on the pyridine system. The H-6 proton is flanked by this nitro group and the highly electronegative pyridine nitrogen (N7). This dual electron depletion causes severe deshielding, pushing the H-6 resonance to approximately 9.2 ppm. The H-4 proton, located between the nitro group and the C3a bridgehead, is also highly deshielded (~8.9 ppm) but slightly less so than H-6. Both appear as meta-coupled doublets ( J≈2.5 Hz).
-
The Pyrazole Ring (NH): The NH proton at position 1 is highly acidic due to the electron-deficient nature of the fused bicyclic system. In non-polar solvents, this proton undergoes rapid chemical exchange, often broadening into the baseline. However, in strong hydrogen-bond accepting solvents like DMSO- d6 , the exchange rate is retarded, allowing the NH to be observed as a broad singlet downfield (~13.8 ppm).
-
The Isopropyl Group: The aliphatic isopropyl group at C-3 exhibits classic first-order coupling. The methine proton splits into a septet ( J=6.9 Hz) due to the six equivalent methyl protons, while the methyl groups appear as a high-intensity doublet.
Caption: Electronic substituent effects dictating NMR chemical shifts in the pyrazolo[3,4-b]pyridine core.
Quantitative NMR Data Summaries
The following tables synthesize the expected high-resolution NMR data for 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine acquired in DMSO- d6 at 400 MHz ( 1 H) and 100 MHz ( 13 C).
Table 1: 1 H NMR Chemical Shifts (DMSO- d6 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Causality |
| 1 | 13.80 | Broad Singlet (br s) | 1H | - | Pyrazole NH; deshielded by core, H-bonded to DMSO. |
| 6 | 9.20 | Doublet (d) | 1H | 2.5 | Pyridine CH; strongly deshielded by adjacent N7 and NO 2 . |
| 4 | 8.90 | Doublet (d) | 1H | 2.5 | Pyridine CH; deshielded by NO 2 and C3a bridgehead. |
| CH | 3.50 | Septet (sept) | 1H | 6.9 | Isopropyl methine; split by two adjacent methyl groups. |
| CH 3 | 1.40 | Doublet (d) | 6H | 6.9 | Isopropyl methyls; split by the adjacent methine proton. |
Table 2: 13 C NMR Chemical Shifts (DMSO- d6 , 100 MHz)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Causality |
| C-7a | 153.0 | Quaternary (C) | Bridgehead adjacent to N7; highly deshielded. |
| C-3 | 149.5 | Quaternary (C) | Pyrazole carbon attached to the isopropyl group. |
| C-6 | 147.5 | Tertiary (CH) | Pyridine carbon adjacent to N7 and NO 2 . |
| C-5 | 141.0 | Quaternary (C) | Pyridine carbon directly bearing the nitro group. |
| C-4 | 130.2 | Tertiary (CH) | Pyridine carbon between NO 2 and C3a. |
| C-3a | 114.5 | Quaternary (C) | Internal bridgehead carbon; relatively shielded. |
| CH | 27.5 | Tertiary (CH) | Aliphatic isopropyl methine carbon. |
| CH 3 | 22.0 | Primary (CH 3 ) | Aliphatic isopropyl methyl carbons (equivalent). |
Self-Validating Experimental Protocols
To ensure scientific integrity, the acquisition of this NMR data must follow a self-validating protocol. The choice of solvent, relaxation delays, and internal calibration are not arbitrary; they are causally linked to the physical chemistry of the molecule.
Sample Preparation & Solvent Causality
-
Solvent Selection: Weigh 15–20 mg of high-purity (>98%) 3-isopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine. Dissolve entirely in 0.5 mL of DMSO- d6 .
-
Causality: CDCl 3 is insufficient due to the high polarity and intermolecular hydrogen bonding of the pyrazole core. DMSO- d6 disrupts these aggregates, ensuring complete dissolution and locking the NH proton via solvent-solute hydrogen bonding to prevent signal loss through rapid exchange.
-
-
Filtration: Pass the solution through a glass wool plug or a 0.2 μ m PTFE syringe filter directly into a high-precision 5 mm NMR tube to eliminate paramagnetic particulate matter that could degrade magnetic field homogeneity (shimming).
Instrument Parameters & Internal Validation
-
Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO- d6 . Perform gradient shimming (e.g., TopShim) until the lock level is perfectly stable.
-
1 H Acquisition: Run a standard 1D 1 H pulse sequence (e.g., zg30) with 16 scans.
-
Validation Check: Verify the residual DMSO pentet at exactly 2.50 ppm . If the residual water peak (~3.33 ppm) obscures the isopropyl methine septet (~3.50 ppm), execute a variable temperature (VT) experiment. Shifting the temperature by +10°C will causally shift the water peak upfield, unmasking the methine signal.
-
-
13 C Acquisition: Run a 1 H-decoupled 1D 13 C sequence (e.g., zgpg30).
-
Causality for Scans/Delay: Because the molecule contains four quaternary carbons (C3, C3a, C5, C7a) that lack attached protons, they suffer from long T1 relaxation times and weak Nuclear Overhauser Effect (NOE) enhancement. Therefore, set the relaxation delay ( D1 ) to at least 2.0 seconds and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for these critical structural nodes.
-
Validation Check: Calibrate the spectrum using the central peak of the DMSO- d6 septet at 39.52 ppm .
-
Caption: Standardized high-resolution NMR acquisition workflow for pyrazolo[3,4-b]pyridines.
References
-
Nam, Y., Hwang, D., Kim, N., Seo, H.-S., Selim, K. B., & Sim, T. (2019). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438.[Link] [1]
-
Zhao, B., Li, Y., Xu, P., Dai, Y., Luo, C., Sun, Y., Ai, J., Geng, M., & Duan, W. (2016). "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters, 7(6), 629-634.[Link] [2]
